(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
Description
This compound features a piperidine core substituted at the 1-position with a 3-(furan-2-yl)acryloyl group and at the 4-position with a methyl linker to a pyridine-3-sulfonamide moiety. Its molecular formula is C₂₂H₂₅N₃O₄S, with a molecular weight of 427.52 g/mol (calculated). The furan and acryloyl groups contribute to its planar aromaticity, while the sulfonamide enhances hydrophilicity.
Properties
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(6-5-16-3-2-12-25-16)21-10-7-15(8-11-21)13-20-26(23,24)17-4-1-9-19-14-17/h1-6,9,12,14-15,20H,7-8,10-11,13H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOAAEAQHFYXPJ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Furan-2-yl Acryloyl Intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acryloyl intermediate.
Piperidine Derivative Formation: The intermediate is then reacted with piperidine, often in the presence of a catalyst, to form the piperidin-4-yl derivative.
Sulfonamide Formation: The final step involves the reaction of the piperidin-4-yl derivative with pyridine-3-sulfonyl chloride in the presence of a base to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially leading to the formation of furan-2,5-dione derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that includes a furan ring, a piperidine moiety, and a pyridine sulfonamide group. Its molecular formula is with a molecular weight of approximately 398.5 g/mol. The synthesis typically involves multi-step organic reactions that require careful optimization of conditions to achieve high yields and purity.
Synthesis Overview
The synthesis process generally includes:
- Formation of the furan-acryloyl group.
- Attachment of the piperidine moiety.
- Introduction of the pyridine sulfonamide group.
Each step is critical for maintaining the integrity of the compound's functional groups, which are essential for its biological activity.
Biological Activities
Research indicates that (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide exhibits various biological activities, including:
Anticancer Properties
Studies have shown that related pyridine sulfonamides possess anticancer activity. For instance, compounds derived from pyridine sulfonamides have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects. One study reported that certain derivatives showed average GI50 values ranging from 13.6 to 14.9 µM against leukemia and colon cancer cells .
Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Compounds containing this moiety have been developed as potential antimicrobial agents, showing effectiveness against various bacterial strains . The presence of the furan ring may enhance these properties through unique interactions with microbial targets.
Antiviral Potential
Recent research has indicated that similar compounds can exhibit antiviral effects. For example, pyridine-based sulfonamides have shown activity against viruses such as HSV-1 and CBV4, with significant reductions in viral load observed in vitro .
Case Studies
Several studies have highlighted the potential applications of similar compounds:
Case Study 1: Anticancer Activity
A series of novel pyridine sulfonamides were synthesized and tested for anticancer activity at the U.S. National Cancer Institute. Results indicated promising activity against leukemia and colon cancer cell lines, suggesting that modifications to the structure could yield even more effective agents .
Case Study 2: Antimicrobial Efficacy
Research into pyridine-based sulfonamides has demonstrated their ability to inhibit bacterial growth effectively. Compounds were tested against various strains, showing potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Anti-Alzheimer’s Agents (AChE Inhibitors)
Compound 9 :
- Structure : 6-Chloro-N-(1-(1-(3,4-dimethoxybenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)pyridine-3-sulfonamide.
- Key Features : Pyrrolidone-2-one ring and dimethoxybenzyl group.
- Activity : Potent AChE inhibitor (IC₅₀ = 0.01 µM ). The sulfonamide and pyridine align with the target compound, but the dimethoxybenzyl and pyrrolidone groups enhance binding to AChE’s peripheral anionic site .
Target Compound :
- Lacks the dimethoxybenzyl and pyrrolidone but includes a furan-acryloyl group. This substitution may reduce AChE affinity unless the furan’s electron-rich π-system compensates for lost hydrophobic interactions.
Antimicrobial Synergists (MRSA)
DMPI and CDFII :
- Structures :
- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.
- Activity : Synergize with carbapenems against MRSA. The indole and benzyl groups facilitate membrane penetration, while the piperidine core supports target binding .
Target Compound :
- Replaces indole/benzyl with furan-acryloyl and sulfonamide. Reduced lipophilicity may limit antimicrobial synergy but improve solubility.
Opioid Analogs
Fentanyl Derivatives (e.g., 4'-Methyl Acetyl Fentanyl ):
Target Compound :
- Sulfonamide and pyridine substituents likely preclude opioid activity due to polarity but may confer CNS accessibility for neurological targets.
Structural Analogs with Sulfonamide Moieties
- Structure : (E)-N-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide.
- Key Features : Ethanesulfonamide with 4-methoxyphenyl instead of pyridine.
Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Sulfonamide vs. Amide : Sulfonamide’s polarity likely shifts applications from opioids (amide-dominated) to enzymatic inhibition or antimicrobials.
- Furan-Acryloyl vs. Benzyl Groups : The furan’s smaller size and lower hydrophobicity compared to dimethoxybenzyl (Compound 9) could limit AChE activity but reduce off-target effects.
Pharmacokinetic Considerations
- Solubility : The sulfonamide group in the target compound enhances water solubility over lipophilic fentanyl analogs.
Biological Activity
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a furan ring, a piperidine moiety, and a sulfonamide group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The presence of various functional groups suggests multiple interaction sites with biological targets, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₅S |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1235690-67-1 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antibacterial Activity
The sulfonamide group is known for its antibacterial properties, which are primarily attributed to its ability to inhibit bacterial dihydropteroate synthase (DHPS). This enzyme is crucial for folate biosynthesis in bacteria, making it a target for sulfonamide antibiotics. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has indicated that compounds containing furan and piperidine moieties can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to specific enzymes such as DHPS or other metabolic enzymes involved in nucleotide synthesis.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Reactive Oxygen Species Generation : Increased levels of ROS leading to oxidative stress within cancer cells.
Case Studies
- Study on Antibacterial Efficacy :
- Cytotoxicity Assay :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis involving piperidine ring functionalization , acryloylation , and sulfonamide coupling . Key steps include:
- Use of protecting groups (e.g., Boc) to prevent undesired side reactions during piperidine modification .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to optimize yield and stereochemistry .
- Monitoring via thin-layer chromatography (TLC) and purification via column chromatography .
- Final coupling of pyridine-3-sulfonamide to the piperidine core using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify stereochemistry (e.g., E-configuration of acryloyl group) and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and mass accuracy (e.g., expected molecular weight ~395 g/mol).
- HPLC-PDA : Assess purity (>95%) and detect impurities .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodology :
- Kinase Inhibition Assays : Test against kinases (e.g., PI3K, mTOR) due to structural similarity to piperidine-based kinase inhibitors .
- Cancer Cell Line Screening : Use MTT assays on lines like MCF-7 (breast) or A549 (lung) to evaluate cytotoxicity .
- Enzyme Inhibition Studies : Target enzymes like autotaxin (involved in cancer metastasis) using fluorescence-based assays, referencing structural analogs with IC values in nM ranges .
Advanced Research Questions
Q. How can the mechanism of action (MoA) be elucidated for this compound?
- Methodology :
- X-ray Crystallography : Co-crystallize with target proteins (e.g., autotaxin) to identify binding interactions, as demonstrated for similar sulfonamide inhibitors .
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., GPCRs or ion channels) using software like GROMACS .
- Proteomic Profiling : Use affinity pulldown assays with biotinylated derivatives to identify binding partners .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., furan replacement with thiophene or pyridine) and evaluate changes in bioactivity .
- Pharmacophore Modeling : Identify critical functional groups (e.g., sulfonamide, acryloyl) using tools like Schrödinger’s Phase .
- Comparative Bioactivity Table :
| Analog Structure | Key Modification | Activity Change vs. Parent Compound | Reference |
|---|---|---|---|
| Replacement of furan with benzamide | Increased lipophilicity | Enhanced kinase inhibition | |
| Methylthio substitution | Improved metabolic stability | Reduced cytotoxicity |
Q. How should researchers address contradictions in reported biological data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets from independent studies (e.g., conflicting cytotoxicity results) to identify variables (e.g., assay conditions, cell passage number) .
- Dose-Response Curves : Re-evaluate activity across a wider concentration range (e.g., 1 nM–100 µM) to resolve potency discrepancies .
- Orthogonal Assays : Confirm initial findings using alternative methods (e.g., apoptosis assays alongside MTT) .
Q. What in vivo models and ADME profiling methods are recommended for preclinical development?
- Methodology :
- Pharmacokinetic Studies :
- Rodent Models : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- CYP450 Inhibition Assays : Assess metabolic stability using human liver microsomes .
- Toxicity Screening : Conduct acute toxicity studies in zebrafish or murine models, monitoring organ histopathology .
- Blood-Brain Barrier (BBB) Penetration : Evaluate using in vitro BBB models (e.g., hCMEC/D3 cell line) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
